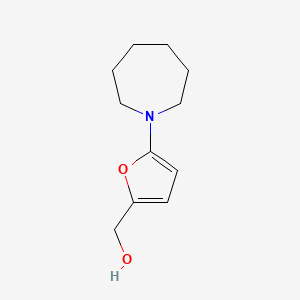
(5-(Azepan-1-yl)furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Azepan-1-yl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with an azepane group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanol typically involves the reaction of furan derivatives with azepane under specific conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a nucleophilic addition reaction with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Azepan-1-yl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (5-(Azepan-1-yl)furan-2-yl)carboxylic acid.
Reduction: (5-(Azepan-1-yl)tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
(5-(Azepan-1-yl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (5-(Azepan-1-yl)furan-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and azepane group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Piperidin-1-yl)furan-2-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)furan-2-yl)methanol: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)furan-2-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
(5-(Azepan-1-yl)furan-2-yl)methanol is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[5-(azepan-1-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,13H,1-4,7-9H2 |
Clave InChI |
PMOILGDNOKVQMK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




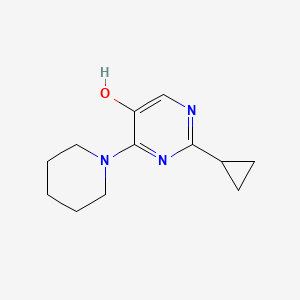
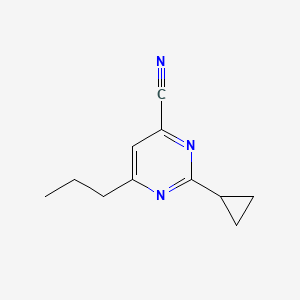
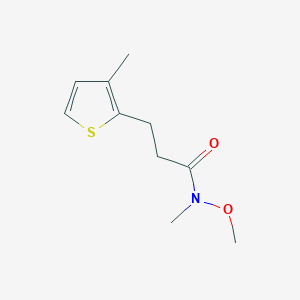
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
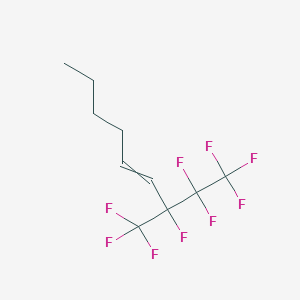
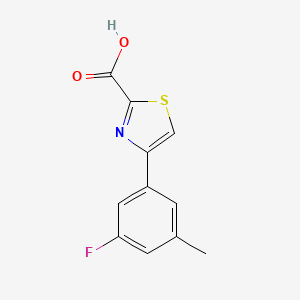
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
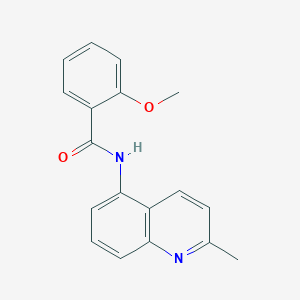
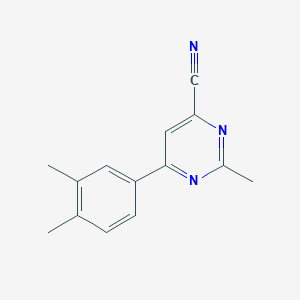
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

